molecular formula C15H15NO2S B1455488 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid CAS No. 1275908-47-8

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

Cat. No.: B1455488
CAS No.: 1275908-47-8
M. Wt: 273.4 g/mol
InChI Key: YLHSEUMPISCHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C15H15NO2S. This compound is known for its unique structure, which includes a quinoline core substituted with a cyclopentylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position. Quinolines are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the use of the Doebner hydrogen-transfer reaction, which allows for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to anilines with both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of bioactive molecules.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoline-3-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. The exact mechanism of action depends on the specific structure and functional groups of the compound .

Properties

IUPAC Name

4-cyclopentylsulfanylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSEUMPISCHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Reactant of Route 5
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Reactant of Route 6
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.